(R)-1-Benzyl-3-fluoropiperidine (R)-1-Benzyl-3-fluoropiperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799393
InChI: InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
SMILES:
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

(R)-1-Benzyl-3-fluoropiperidine

CAS No.:

Cat. No.: VC15799393

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Benzyl-3-fluoropiperidine -

Specification

Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name (3R)-1-benzyl-3-fluoropiperidine
Standard InChI InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
Standard InChI Key SIUXACXHWDGKEU-GFCCVEGCSA-N
Isomeric SMILES C1C[C@H](CN(C1)CC2=CC=CC=C2)F
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)F

Introduction

Chemical Identity and Structural Features

(R)-1-Benzyl-3-fluoropiperidine is a six-membered heterocyclic amine with the following structural attributes:

Molecular Formula and Stereochemistry

  • Molecular Formula: C₁₂H₁₅FN

  • Stereochemistry: The (R)-configuration at the 3-position ensures enantiomeric specificity, critical for interactions with chiral biological targets .

Table 1: Comparative Properties of Related Fluoropiperidines

CompoundMolecular FormulaLogPPSA (Ų)Source
(R)-1-Benzyl-3-Hydroxy PyridineC₁₂H₁₃NO2.4023.47Chemsrc
1-R-3-Fluoropiperidine-4-carboxylic acidC₇H₁₁FNO₂N/AN/APatent CN110922354A
1-Benzyl-3,5-diethyl piperidineC₁₇H₂₃NO₄3.1055.40ACS Publication

Synthetic Methodologies

Chemical Resolution of Racemic Mixtures

The patent CN110922354A outlines a resolution method for synthesizing enantiopure 3-fluoropiperidines. Key steps include:

  • Chiral Induction: Reaction of racemic cis-3-fluoropiperidine-4-carboxylic acid derivatives with chiral (R)- or (S)-1-phenethyl alcohol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) at −20°C to 90°C.

  • Diastereomer Separation: Chromatographic separation of diastereomeric intermediates.

  • Deprotection: Hydrogenolysis of the benzyl group using Pd/C or Pt/C under hydrogen atmosphere to yield the enantiopure product .

Advantages:

  • High enantiomeric excess (>99% ee).

  • Scalable for industrial production.

Biocatalytic Desymmetrization and Photochemical Fluorination

A recent ACS publication describes an alternative route using:

  • Enzymatic Desymmetrization: Lipase-mediated hydrolysis of meso-piperidine diesters to yield chiral monoacids.

  • Decarboxylative Fluorination: Flow photochemistry with Selectfluor® to introduce fluorine at the 3-position.

Reaction Conditions:

  • Enzyme: Candida antarctica lipase B (CAL-B).

  • Light Source: UV-A (365 nm) in acetonitrile/water.

  • Yield: 70–85% with >95% enantiomeric purity .

Table 2: Comparison of Synthetic Approaches

MethodCatalyst/ReagentTemperatureYield (%)ee (%)
Chemical Resolution (R)-1-Phenethyl alcohol−20°C to 90°C55–75>99
Biocatalytic/Photochemical CAL-B, Selectfluor®25–40°C70–85>95

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

Fluorinated piperidines are pivotal in modulating pharmacokinetic properties:

  • Metabolic Stability: Fluorine reduces oxidative degradation by cytochrome P450 enzymes .

  • Bioavailability: Enhanced membrane permeability due to optimal LogP .

Case Studies

  • Anticancer Agents: 3-Fluoropiperidine derivatives inhibit kinase activity in preclinical models .

  • Neurological Therapeutics: Benzyl-substituted fluoropiperidines show affinity for σ-1 receptors, relevant in neuropathic pain management .

Challenges and Future Directions

Synthetic Limitations

  • Cost of Chiral Auxiliaries: Phenethyl alcohol derivatives increase production costs .

  • Photochemical Scalability: Flow reactors require specialized equipment .

Research Opportunities

  • Catalyst Development: Earth-abundant metal catalysts for asymmetric hydrogenation.

  • In Silico Screening: Machine learning to predict fluorination sites for target selectivity.

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